5-(Furan-2-yl)pyrimidine-2,4-diol

Description

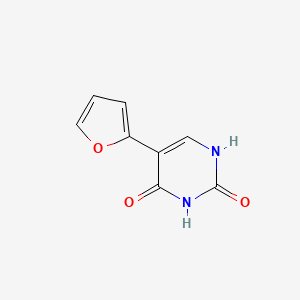

5-(Furan-2-yl)pyrimidine-2,4-diol is a heterocyclic compound featuring a pyrimidine core substituted with hydroxyl groups at positions 2 and 4 and a furan-2-yl moiety at position 5 (Figure 1). Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound’s diol groups confer solubility in polar solvents, while the furan substituent may influence metabolic stability and bioavailability .

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOODRJVHNWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356046 | |

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-98-4 | |

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidines, including 5-(Furan-2-yl)pyrimidine-2,4-diol, have shown promise in antiviral applications. For instance, modifications at the 5-position of pyrimidine nucleosides have led to compounds exhibiting significant antiviral activity against orthopoxviruses such as vaccinia and cowpox viruses. The antiviral efficacy is often attributed to the structural characteristics of the pyrimidine derivatives, which enhance their interaction with viral targets .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated that pyrimidine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

This compound and its analogs have been investigated for their anticancer properties. Research shows that these compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, studies on related pyrimidine derivatives have revealed their ability to halt the cell cycle at the S phase and trigger apoptotic pathways in various cancer types .

Antiviral Efficacy Study

A study focused on the antiviral efficacy of modified pyrimidines highlighted that certain derivatives exhibited significant inhibition of viral cytopathic effects in vitro. The effectiveness was measured using plaque reduction assays, confirming the potential utility of these compounds in treating viral infections .

Antimicrobial Activity Assessment

In another investigation, a series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated that some compounds possessed antimicrobial activity comparable to established antibiotics like gentamicin .

Anticancer Research

A comprehensive study evaluated the anticancer effects of pyrimidine derivatives on multiple cancer cell lines (e.g., MDA-MB-468). Results showed that these compounds could significantly reduce cell viability and induce apoptosis, suggesting their potential as new anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyrimidine-2,4-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol

- Structure : Replaces the furan with a thienyl group (sulfur-containing heterocycle) and adds a difluoromethyl substituent.

- Properties : The thienyl group increases lipophilicity compared to furan, while fluorine atoms enhance metabolic stability and electronegativity. Molecular weight: 244.22 g/mol .

5-(Trifluoromethyl)pyrimidine-2,4-diol

- Structure : Features a trifluoromethyl (-CF₃) group at position 5 instead of furan.

- Molecular weight: 214.11 g/mol .

- Applications : Fluorinated pyrimidines are widely used in antiviral and anticancer agents due to enhanced binding to hydrophobic enzyme pockets.

5-(2-Fluoro-4-methoxyphenyl)pyrimidine-2,4-diol

- Structure : Substitutes furan with a fluorinated phenyl ring (2-fluoro-4-methoxy).

- Properties : The phenyl group enhances aromatic stacking interactions, while fluorine and methoxy groups fine-tune electronic and steric properties. This combination may improve selectivity for targets like G protein-coupled receptors (GPR84) .

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

- Structure : A fused pyrrolo-pyrimidine system, adding a nitrogen-containing five-membered ring.

- Properties : The fused ring system increases rigidity and planarity, favoring intercalation with DNA or RNA. Molecular weight: 151.12 g/mol .

- Applications : Pyrrolopyrimidines are studied as kinase inhibitors (e.g., JAK/STAT pathway) and antiviral agents .

Biological Activity

5-(Furan-2-yl)pyrimidine-2,4-diol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a furan ring at the 5-position and hydroxyl groups at the 2 and 4 positions. This unique structure is believed to contribute to its biological activity, making it a valuable target for drug development.

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing significant potential in several therapeutic areas:

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against orthopoxviruses. In vitro assays demonstrated that derivatives of pyrimidine nucleosides exhibit significant antiviral activity, with some showing comparable efficacy to established antiviral agents like cidofovir . The structure-activity relationship indicates that modifications at the 5-position of the pyrimidine enhance antiviral potency.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, studies reported notable inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 200 μg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values indicating substantial cytotoxicity at concentrations below 100 μM for selected derivatives .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

Enzyme Inhibition

The compound is known to inhibit specific enzymes involved in viral replication and bacterial metabolism. For example, its interaction with viral polymerases disrupts nucleic acid synthesis, while inhibition of bacterial enzymes leads to impaired cell wall synthesis .

Modulation of Signaling Pathways

In cancer cells, the compound may induce apoptosis through modulation of key signaling pathways such as the p53 pathway and caspase activation. This leads to increased cell death in malignant cells while sparing normal cells .

Research Findings and Case Studies

A summary of relevant research findings on this compound is presented in the following table:

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest good bioavailability and stability under physiological conditions, which are essential for sustained therapeutic effects. Further research is necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.